Formamide, N-(1-adamantyl-1-ethyl)-

Thermal stability Distillation Physicochemical characterization

Formamide, N-(1-adamantyl-1-ethyl)- (CAS 101468-16-0) is an adamantane-derived formamide with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol. The compound features a rigid adamantyl cage linked through an ethyl spacer to a formamide (-NHCHO) functional group, endowing it with a computed XLogP3 of 2.9, a boiling point of 357.2 °C at 760 mmHg, a density of 1.077 g/cm³, and two rotatable bonds.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
CAS No. 101468-16-0
Cat. No. B13751017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormamide, N-(1-adamantyl-1-ethyl)-
CAS101468-16-0
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCC(C12CC3CC(C1)CC(C3)C2)NC=O
InChIInChI=1S/C13H21NO/c1-9(14-8-15)13-5-10-2-11(6-13)4-12(3-10)7-13/h8-12H,2-7H2,1H3,(H,14,15)
InChIKeyHJSYQRZMNFETRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formamide, N-(1-adamantyl-1-ethyl)- (CAS 101468-16-0): Core Physicochemical and Structural Profile for Procurement Evaluation


Formamide, N-(1-adamantyl-1-ethyl)- (CAS 101468-16-0) is an adamantane-derived formamide with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol [1]. The compound features a rigid adamantyl cage linked through an ethyl spacer to a formamide (-NHCHO) functional group, endowing it with a computed XLogP3 of 2.9, a boiling point of 357.2 °C at 760 mmHg, a density of 1.077 g/cm³, and two rotatable bonds [1]. This structural motif places it as a key intermediate or building block within the adamantyl-ethylamine pharmacophore family, distinct from simpler adamantyl formamides that lack the ethyl linker [1].

Protected precursor
Formamide masking enables controlled release of the 1-(1-adamantyl)ethylamine pharmacophore in synthetic routes.
Ethyl-linker scaffold
Differentiated conformational flexibility and lipophilicity compared to direct adamantyl-formamide building blocks.
Thermal processing
Elevated boiling point supports a wider distillation window for purification of adamantane intermediates.

Why N-(1-Adamantyl)formamide or Rimantadine Cannot Simply Replace Formamide, N-(1-adamantyl-1-ethyl)- in Synthesis or Assay


Substituting Formamide, N-(1-adamantyl-1-ethyl)- with the simpler N-(1-adamantyl)formamide (CAS 3405-48-9) or with the free amine rimantadine introduces consequential differences in lipophilicity, thermal behavior, and conformational flexibility that directly impact synthetic utility and biological readout. The ethyl spacer in the target compound raises XLogP3 by ~0.7 units versus N-(1-adamantyl)formamide, alters the boiling point by approximately +25 °C, and doubles the number of rotatable bonds, all of which can change reaction kinetics, purification protocols, and receptor interactions [1]. Furthermore, the formamide protecting group enables controlled release of the pharmacophoric 1-(1-adamantyl)ethylamine moiety, a feature not available when using the free amine directly [2].

Lipophilicity shift alters assay context
An approximately 0.7 logP increase vs N-(1-adamantyl)formamide may change membrane partitioning and apparent potency in cell-based assays, limiting direct drop-in replacement.
Thermal behaviour mismatch
A boiling point roughly 25 °C higher than the simpler adamantyl-formamide shifts the distillation cut and can disrupt established purification sequences.
Conformational profile cannot be replicated
Doubled rotatable bonds (two vs one) change the entropic penalty of binding and reactive conformer distribution, making SAR conclusions non-transferable.

Quantitative Differentiation Evidence: Formamide, N-(1-adamantyl-1-ethyl)- vs. Closest Analogs


Boiling Point Elevation vs. N-(1-Adamantyl)formamide Informs Purification Strategy

Formamide, N-(1-adamantyl-1-ethyl)- exhibits a boiling point of 357.2 °C at 760 mmHg, which is approximately 25 °C higher than that of N-(1-adamantyl)formamide (332 °C at 760 mmHg) . This elevation, attributable to the added ethyl spacer and increased molecular weight, alters the thermal window for distillation-based purification and may reflect stronger intermolecular interactions in the condensed phase.

Boiling Point Diff.
Computed values
357.2 °C vs. 332 °C
Δ +25.2 °C
Supports thermal separation strategy.
Informs distillation route selection.
Thermal stability Distillation Physicochemical characterization

Increased Lipophilicity (XLogP3) Relative to N-(1-Adamantyl)formamide

The target compound has a computed XLogP3 of 2.9, compared to 2.2 for N-(1-adamantyl)formamide [1]. The +0.7 logP difference corresponds to an approximately five-fold greater partition coefficient between octanol and water, which is expected to influence membrane permeability, protein binding, and solubility profiles in biological assays.

Lipophilicity (XLogP3)
Computed values
2.9 vs. 2.2
Δ +0.7 (≈5× partitioning)
Alters membrane permeability context.
Influences cell-based assay design.
Lipophilicity LogP ADME prediction Partitioning

Doubled Rotatable Bond Count vs. N-(1-Adamantyl)formamide Enhances Conformational Sampling

Formamide, N-(1-adamantyl-1-ethyl)- possesses two rotatable bonds (the ethyl linker and the formamide C-N bond), whereas N-(1-adamantyl)formamide contains only one rotatable bond (the formamide C-N bond) [1][2]. The additional degree of rotational freedom allows the target compound to explore a wider conformational space, which can be critical for induced-fit binding or for presenting the formamide group in a preferred orientation during derivatization.

Rotatable Bonds
Class-level inference
2 vs. 1 rotatable bonds
Target: ethyl spacer + formamide
Increases conformational sampling range.
Entropic impact on binding affinity.
Conformational flexibility Molecular design SAR

Pharmacophoric Advantage: The 1-(1-Adamantyl)ethylamine Motif Surpasses Rimantadine in an Antiviral Model

A betulinic acid amide derivative bearing the 1-(1-adamantyl)ethylamine group—the pharmacophoric core accessible by hydrolysis of Formamide, N-(1-adamantyl-1-ethyl)-—demonstrated a minimum inhibitory dose of 31.2 µg/mL against bovine leukemia virus (BLV) in vitro. Under identical assay conditions, rimantadine hydrochloride (the free amine, lacking the formamide protection) showed no inhibitory effect [1]. This indicates that the 1-(1-adamantyl)ethylamine motif, when properly presented via a formamide precursor, can confer antiviral activity not achievable with rimantadine alone.

Antiviral Model Response
Supporting evidence
Pharmacophore conjugate: 31.2 µg/mL
Rimantadine: no effect
Reported model-response context; comparator inactive.
Supports pharmacophore probe design; review model specificity.
Antiviral Bovine leukemia virus Pharmacophore Betulinic acid

High-Value Application Scenarios for Formamide, N-(1-adamantyl-1-ethyl)- Based on Quantitative Differentiation Evidence


Controlled-Release Prodrug Design Requiring Masked 1-(1-Adamantyl)ethylamine

The formamide protecting group enables researchers to deliver the 1-(1-adamantyl)ethylamine pharmacophore under controlled hydrolytic conditions, avoiding the poor selectivity or rapid clearance of the free amine rimantadine [1]. This is directly relevant to programs targeting bovine leukemia virus or other indications where the betulinic acid conjugate showed activity while rimantadine was inactive [1].

SAR Exploration Requiring Enhanced Conformational Sampling and Tuned Lipophilicity

With two rotatable bonds and an XLogP3 of 2.9—versus 1 rotatable bond and XLogP3 of 2.2 for N-(1-adamantyl)formamide [2]—the target compound offers greater conformational space and higher membrane partitioning. This makes it suitable for fragment-based or structure-guided optimization campaigns where fine-tuning of flexibility and lipophilicity is required.

Distillation-Based Purification Workflows Differentiated from Simpler Adamantyl Formamides

The boiling point of 357.2 °C is approximately 25 °C higher than that of N-(1-adamantyl)formamide . This thermal separation window allows for fractional distillation protocols that cannot be applied to the simpler analog, offering a practical advantage in multi-step synthetic routes where removal of unreacted starting material is critical.

Antiviral Discovery Programs Targeting Rimantadine-Resistant or Non-Responsive Indications

The observation that a conjugate of the 1-(1-adamantyl)ethylamine motif exhibits antiviral activity in a model where rimantadine is completely ineffective [1] positions Formamide, N-(1-adamantyl-1-ethyl)- as a strategic starting material for developing antiviral agents against rimantadine-resistant strains or non-influenza viral targets.

Application
Selection Property
Validation Focus
Formamide-protected pharmacophore release
Hydrolyzable formamide masking
Conjugation and hydrolysis kinetics
Structure-activity relationship (SAR) studies
Flexible ethyl spacer and lipophilicity tuning
Conformational sampling and membrane partitioning assays
Thermal separation in purification workflows
Elevated boiling point window
Distillation protocol optimization
Antiviral model-response studies
1-(1-Adamantyl)ethylamine pharmacophore precursor
Model-response endpoint review and resistance profiling
Quote Request

Request a Quote for Formamide, N-(1-adamantyl-1-ethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.